Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .
Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Chemical Reactions Analysis
Carbamic acid can undergo various reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamic acid depend on its molecular structure. For example, the molecular weight of phenyl-, 1-methylethyl ester Carbamic acid is 179.2157 .properties
IUPAC Name |
tert-butyl N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(20)18-13-7-5-12(6-8-13)17-14(19)11-22-10-9-21-4/h5-8H,9-11H2,1-4H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVSZOOIDYAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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